molecular formula C20H19FN2O3S B6508365 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide CAS No. 895781-81-4

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide

Cat. No.: B6508365
CAS No.: 895781-81-4
M. Wt: 386.4 g/mol
InChI Key: YOZBREGSNUAIET-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl linker connecting to a 3,4-dimethoxybenzamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active compounds targeting receptors or enzymes.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-7-6-13(11-18(17)26-2)19(24)22-9-8-16-12-27-20(23-16)14-4-3-5-15(21)10-14/h3-7,10-12H,8-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZBREGSNUAIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences
Compound Name / ID Core Structure Substituents / Functional Groups Key Differences vs. Target Compound References
FTBU-1 (1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea) 1,3-Thiazole + benzimidazole Urea linker, benzimidazole ring Replaces benzamide with urea-benzimidazole
Mirabegron (β3-adrenergic agonist) 1,3-Thiazole + acetamide 2-Amino-thiazole, phenylethylamine side chain Lacks fluorophenyl and methoxybenzamide
Compound 6a (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Coumarin-acrylamide hybrid Coumarin-acrylamide backbone, hydrazine linker Hybrid structure with coumarin instead of thiazole
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) Imidazole-benzamide Ureido-ethyl linker, imidazole ring Replaces thiazole with imidazole
853727-05-6 (2-(3,4-dimethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide) 1,3-Thiazole + acetamide Methylphenyl substituent, methyl-thiazole Simpler acetamide, lacks fluorophenyl/methoxy

Key Observations :

  • The 3-fluorophenyl-thiazole moiety distinguishes it from urea-linked analogs (e.g., FTBU-1, Compound 3b), which may exhibit different pharmacokinetic profiles due to urea’s hydrogen-bonding capacity .
  • Unlike coumarin hybrids (Compound 6a), the target lacks conjugated π-systems, suggesting divergent optical or redox properties .
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy: The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) and thiazole C-S vibrations (~1240–1260 cm⁻¹) align with data from for triazole-thiones . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thiazole’s non-tautomeric form.
  • NMR : The 3,4-dimethoxybenzamide protons would resonate as two singlets (~δ 3.8–4.0 ppm for OCH₃) and aromatic protons split by fluorine coupling (J ~8–10 Hz) .

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